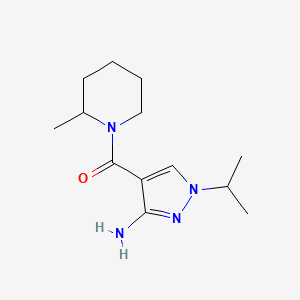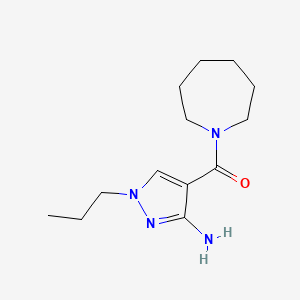-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11739375.png)
[(furan-2-yl)methyl]({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(furan-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound that features a furan ring and a pyrazole ring connected through a methylamine linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (furan-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrazole intermediates separately. The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds, while the pyrazole ring can be formed via the reaction of hydrazines with 1,3-diketones. These intermediates are then linked through a methylamine bridge under controlled conditions, often involving the use of catalysts and specific solvents to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of (furan-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(furan-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazole ring can be reduced to form pyrazolines.
Substitution: Both the furan and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyrazole ring can produce pyrazolines.
Aplicaciones Científicas De Investigación
(furan-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (furan-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system .
Comparación Con Compuestos Similares
(furan-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine can be compared with other similar compounds, such as:
(furan-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine: This compound has a similar structure but differs in the position of the methyl group on the pyrazole ring.
(furan-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine: Another similar compound with a different substitution pattern on the pyrazole ring.
The uniqueness of (furan-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C13H19N3O |
|---|---|
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
1-(furan-2-yl)-N-[(5-methyl-1-propan-2-ylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C13H19N3O/c1-10(2)16-11(3)12(8-15-16)7-14-9-13-5-4-6-17-13/h4-6,8,10,14H,7,9H2,1-3H3 |
Clave InChI |
DGQIGBZXSMDDFC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NN1C(C)C)CNCC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11739303.png)
![N-[(4-ethoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11739304.png)
![Methyl 2-{[(dimethylamino)methylidene]amino}thiophene-3-carboxylate](/img/structure/B11739311.png)
![[2-(dimethylamino)ethyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11739314.png)

![pentyl[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11739321.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11739346.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine](/img/structure/B11739351.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11739369.png)

![2-cyano-N'-{[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11739388.png)

